Application Summary: Non-linear optical (NLO) applications of Indan-1,2-dione-2-oxime involve the exploration of its properties for use in devices that manipulate light, such as in frequency doubling or optical switching .
Methods of Application: The compound is used in optical materials that exhibit non-linear behavior when subjected to high-intensity light. Its NLO properties are characterized using techniques like second-harmonic generation (SHG) measurements .
Results and Outcomes: Materials containing Indan-1,2-dione-2-oxime demonstrate enhanced NLO responses, which are quantified by parameters like the non-linear refractive index and non-linear absorption coefficients .
Application Summary: Indan-1,2-dione-2-oxime is studied for its potential in biosensing applications, where it may be used to detect biological substances or changes in biological systems .
Methods of Application: The compound is integrated into biosensors that can interact with specific biomolecules, leading to detectable changes in optical properties .
Results and Outcomes: Biosensors utilizing Indan-1,2-dione-2-oxime have shown the ability to detect various biomolecules with high specificity and sensitivity. The performance is often evaluated using metrics like detection limits and response times .
Application Summary: Indan-1,2-dione-2-oxime is used in forensic science for the identification of latent fingerprints, especially on porous surfaces like paper .
Methods of Application: The compound reacts with amino acids present in fingerprint residue to produce a colored compound, enhancing the visibility of the fingerprint .
Results and Outcomes: This application is particularly useful for items printed with thermal inks, such as receipts, and has become a valuable tool in forensic investigations .
Application Summary: Indan-1,2-dione-2-oxime serves as a synthetic intermediate in the design of various biologically active molecules, including pharmaceuticals .
Methods of Application: Chemical reactions are employed to modify the Indan-1,2-dione-2-oxime structure, creating derivatives with desired biological activities .
Results and Outcomes: The synthesis strategies have led to the creation of compounds used in the treatment of diseases such as Alzheimer’s and AIDS, showcasing the compound’s versatility as a building block .
Application Summary: Indan-1,2-dione-2-oxime derivatives are used as electron acceptors in the design of dyes for solar cell applications .
Methods of Application: The compound is incorporated into dye-sensitized solar cells (DSSCs) where it improves the electron transfer processes .
Results and Outcomes: Solar cells utilizing these derivatives exhibit enhanced power conversion efficiencies, contributing to the development of more efficient renewable energy sources .
Application Summary: Indan-1,2-dione-2-oxime is used as a photoinitiator in polymerization processes, initiating the reaction upon light exposure .
Methods of Application: The compound is mixed with monomers and exposed to light, leading to the formation of polymers with specific properties .
Results and Outcomes: This application results in polymers with high conversion rates and desirable mechanical and thermal properties .
Application Summary: Indan-1,2-dione-2-oxime-based structures are used as chromophores in non-linear optical applications due to their favorable optical properties .
Methods of Application: These structures are integrated into materials that exhibit non-linear optical behavior, which is then characterized and utilized in various optical devices .
Results and Outcomes: The enhanced non-linear optical responses of these materials are quantified, leading to advancements in optical technologies .
Application Summary: Derivatives of Indan-1,2-dione-2-oxime are explored for their potential in bioimaging, aiding in the visualization of biological processes .
Methods of Application: These compounds are used as contrast agents in imaging techniques, where they interact with specific biological targets .
Results and Outcomes: The use of these derivatives in bioimaging has shown potential for providing clearer and more detailed images of biological structures and processes .
Application Summary: Indan-1,2-dione-2-oxime derivatives are studied for their efficacy as antidotes against organophosphate (OP) poisoning, which is a significant threat to human health .
Methods of Application: These compounds act by reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by OP compounds .
Results and Outcomes: The effectiveness of these oximes as antidotes is measured by their ability to restore AChE activity, with promising results shown in both in vitro and in vivo models .
Application Summary: Oxime derivatives, including those of Indan-1,2-dione-2-oxime, are recognized for their antibacterial properties and are being developed as potential antibiotics .
Methods of Application: The antibacterial activity is assessed through various assays that measure the inhibition of bacterial growth .
Results and Outcomes: These studies often yield minimum inhibitory concentration (MIC) values that indicate the potency of the compounds against different bacterial strains .
Application Summary: Indan-1,2-dione-2-oxime is being investigated for its potential use in anticancer treatments due to its ability to interfere with cancer cell proliferation .
Methods of Application: The compound is tested against various cancer cell lines to evaluate its cytotoxic effects .
Results and Outcomes: Results typically include data on cell viability, apoptosis induction, and inhibition of cell growth, providing insights into the compound’s therapeutic potential .
Application Summary: Research into Indan-1,2-dione-2-oxime derivatives includes their use as herbicides, targeting weed control in agricultural settings .
Methods of Application: Herbicidal efficacy is tested by applying the compounds to target plants and measuring the impact on plant growth .
Results and Outcomes: Outcomes are quantified by the reduction in weed biomass and the selectivity of the herbicide towards specific plant species .
Application Summary: Some derivatives of Indan-1,2-dione-2-oxime are explored for their antidepressant effects, contributing to the development of new mental health treatments .
Methods of Application: These compounds are administered in animal models to assess their impact on behavior and neurotransmitter levels .
Results and Outcomes: Behavioral assays and biochemical analyses provide evidence of the compound’s efficacy in alleviating symptoms of depression .
Application Summary: Indan-1,2-dione-2-oxime derivatives are also being evaluated for their fungicidal properties to protect crops and manage fungal infections .
Methods of Application: Fungicidal activity is determined through in vitro assays against various fungal pathogens .
Indan-1,2-dione-2-oxime is an organic compound characterized by its unique bicyclic structure, which consists of an indane core fused with a dione and an oxime functional group. Its molecular formula is and it has a molecular weight of 161.16 g/mol . The compound is known for its potential applications in various fields such as non-linear optics, biosensing, and polymerization processes. It exhibits properties that make it suitable for use in optical devices and as a photoinitiator in the synthesis of polymers .
These reactions allow for the modification of the compound to create derivatives with enhanced properties for specific applications .
Indan-1,2-dione-2-oxime has been studied for its biological activities, particularly in the context of its derivatives:
Several methods exist for synthesizing Indan-1,2-dione-2-oxime:
Each method varies in efficiency and yield depending on the starting materials and reaction conditions.
Indan-1,2-dione-2-oxime has diverse applications across various fields:
Studies on Indan-1,2-dione-2-oxime have focused on its interactions with biological molecules:
Indan-1,2-dione-2-oxime shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ninhydrin | 2,2-Dihydroxyindane-1,3-dione | Reacts with amino acids to form colored products |
| Indan-1,3-dione | Similar bicyclic structure but lacks the oxime group | Used primarily in synthetic organic chemistry |
| 4-Methoxy-indan-1,2-dione 2-Oxime | Methoxy group substitution on the indane structure | Enhanced solubility and altered optical properties |
| 3-Hydroxy-indanone | Hydroxyl group instead of oxime | Different reactivity profile compared to oximes |
Indan-1,2-dione-2-oxime is unique due to its specific combination of an oxime functional group with an indane backbone, allowing for distinct chemical behaviors and potential applications not found in similar compounds.
Indan-1,2-dione-2-oxime (CAS 15028-10-1) emerged from foundational work on 1,2-indanedione derivatives. Initially synthesized in the mid-20th century, its development parallels advancements in diketone chemistry. Early methods involved the oxidation of 1-indanone (C₉H₈O) using reagents like selenium dioxide or n-butyl nitrite under acidic conditions. For example, Cava et al. (1958) demonstrated the conversion of 1-indanone to 1,2-indanedione via oxime intermediates.
A pivotal advancement occurred in the 1990s when Professor Madeleine Joullié’s group at the University of Pennsylvania optimized synthetic routes for substituted 1,2-indanediones, including oxime derivatives, as precursors for ninhydrin analogs. These efforts were driven by forensic applications, particularly latent fingerprint detection. The U.S. Secret Service later validated its utility, leading to standardized formulations combining Indan-1,2-dione-2-oxime with acetic acid and non-polar solvents.
Modern syntheses employ hydroxylamine hydrochloride for oxime formation. For instance, 4-methoxy-indan-1,2-dione reacts with hydroxylamine in ethanol under basic conditions to yield the corresponding oxime. Recent protocols emphasize catalytic methods, such as vanadium-based catalysts with hydrogen peroxide, achieving yields >80% under mild conditions.
Indan-1,2-dione-2-oxime belongs to the bicyclic diketone-oxime family, characterized by a fused benzene and cyclopentane ring system (C₉H₇NO₂). Key structural features include:
This structure confers unique reactivity, distinguishing it from monocyclic oximes (e.g., acetoxime) or linear diketones. Comparative studies with 1,3-indanedione reveal distinct electronic profiles due to the proximity of the oxime and ketone groups, which enhance electrophilicity at the α-carbon.
| Property | Value | Source |
|---|---|---|
| Molecular weight | 161.16 g/mol | |
| Melting point | 209°C (decomposition) | |
| Density | 1.34 g/cm³ | |
| λmax (UV-Vis) | 484 nm | |
| Solubility | Insoluble in water; soluble in acetone, DCM |
Indan-1,2-dione-2-oxime revolutionized latent fingerprint detection on porous surfaces. It reacts with amino acids in sebum via a two-step mechanism:
Comparative studies show superior performance to traditional reagents like ninhydrin, particularly on thermal paper, where polar solvents cause minimal substrate degradation.
The compound serves as a precursor for β₂-adrenoceptor agonists. For example, hydrogenation of Indan-1,2-dione-2-oxime over Pd/C yields cis-2-amino-1-hydroxyindane, a key intermediate in bronchodilator synthesis. Recent work by Nguyen et al. (2021) achieved diastereoselective reductions (>97% ee) using chiral catalysts.
The oxime and diketone moieties act as polydentate ligands, forming stable complexes with transition metals. Cu(II) and Fe(III) complexes exhibit catalytic activity in oxidation reactions, with turnover numbers exceeding 10⁴ in epoxidation assays.
Recent advances focus on green chemistry principles:
Structural analogs like 5,6-dimethoxy-indan-1,2-dione-2-oxime exhibit tunable fluorescence (λem = 550–650 nm), enabling applications in bioimaging. Computational studies using DFT reveal that electron-donating substituents redshift emission by stabilizing excited states.
Ongoing research explores solvent-free formulations using HFE-7100, which reduce environmental impact while maintaining efficacy. A 2025 study demonstrated that nanoparticles functionalized with Indan-1,2-dione-2-oxime detect fingerprints on aged paper (>50 years) with 92% accuracy.
The synthesis of indan-1,2-dione-2-oxime primarily relies on the sequential oxidation of 1-indanone followed by oximation procedures [1]. The most established pathway involves the oxidation of 1-indanone to 1,2-indanedione using selenium dioxide as the oxidizing agent [11]. This transformation represents a critical step in accessing the dione precursor required for subsequent oxime formation.
Alternative oxidation methodologies have demonstrated superior yields compared to traditional selenium dioxide approaches [2]. The utilization of N-bromosuccinimide in dimethyl sulfoxide has achieved remarkable yields of up to 94% for the conversion of 1-indanone to 1,2-indanedione [2]. This protocol eliminates the need for harsh reaction conditions while maintaining excellent selectivity toward the desired diketone product.
The oximation step involves treating the resulting 1,2-indanedione with hydroxylamine hydrochloride under basic conditions . Sodium acetate serves as the preferred base, facilitating the formation of the oxime functional group through nucleophilic addition-elimination mechanisms . Reaction conditions typically require aqueous or alcoholic media at elevated temperatures to ensure complete conversion and optimal yields ranging from 90 to 99% .
Table 1: Oxidation Methods for 1-Indanone to 1,2-Indanedione
| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Selenium dioxide + Hydrogen peroxide | Acetonitrile, 80°C, 6h | 48 | [2] |
| N-bromosuccinimide + Dimethyl sulfoxide | Room temperature | 94 | [2] |
| Iodobenzene diacetate | Two-step process | 40 | [2] |
| Selenium dioxide alone | Standard conditions | 48-75 | [11] |
Indene derivatives provide alternative pathways for accessing indan-1,2-dione-2-oxime through comprehensive transformation sequences [4]. The dibromination of indene followed by cyclization reactions has emerged as a versatile approach for constructing the indane scaffold with various substitution patterns [4]. Treatment of dibromo- and tribromoindane with silver salts including silver acetate, silver perchlorate, and silver sulfate enables the formation of diversely substituted indane derivatives [4].
The oxidative transformation of indene derivatives involves multiple mechanistic pathways depending on the specific oxidizing system employed [14]. Homogeneous catalytic oxidation using vanadium-based complexes has demonstrated effectiveness in converting indene substrates to corresponding diketone products [1]. The reaction employs hydrogen peroxide as the terminal oxidant in acetonitrile solvent at 80 degrees Celsius, achieving controlled conversion rates suitable for industrial applications [1].
Functionalization strategies for indene-derived intermediates encompass both electrophilic and nucleophilic approaches [14]. The incorporation of electron-withdrawing groups such as nitro and chlorine substituents proceeds through condensation reactions with malonic acid in pyridine [14]. Conversely, electron-donating alkyl substituents require specialized Friedel-Crafts acylation procedures using malonyl dichloride followed by acidic treatment [14].
Heterogeneous catalysis has revolutionized the synthesis of oxime compounds through the development of highly selective and efficient catalytic systems [6]. Platinum and palladium supported on various metal oxide supports have demonstrated exceptional performance in oxime formation reactions [6]. The choice of support material significantly influences both selectivity and yield, with titanium dioxide, zirconium dioxide, and magnesium oxide showing distinct catalytic behaviors [6].
Copper-catalyzed coupling reactions represent a significant advancement in oxime synthesis methodologies [9]. The coupling of indanone oxime acetates with thiols provides access to 2,3-difunctionalized indenones under mild reaction conditions [9]. This protocol operates at room temperature without requiring external oxidants, demonstrating excellent functional group tolerance and producing stable enamine products [9].
Organocatalytic approaches have emerged as powerful alternatives to traditional metal-based systems [7]. The discovery of 2-aminophenols and 2-(aminomethyl)benzimidazoles as highly active catalysts for oxime formation has expanded the available methodological toolkit [7]. These catalysts operate effectively at neutral pH conditions with second-order rate constants ranging from 0.1 to 50 per molar per second [7].
Table 2: Catalytic Systems for Oxime Formation
| Catalyst Type | Reaction Conditions | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Platinum/Titanium dioxide | 100°C, 7.5 atm hydrogen | >95 | 94 | [6] |
| Copper/Thiols | Room temperature | >90 | 61-75 | [9] |
| 2-Aminophenols | Neutral pH, 1.0 millimolar | >95 | 85-95 | [7] |
| Gold-Palladium/Titanium silicate | 80°C, in-situ hydrogen peroxide | >95 | 77-96 | [19] |
Green chemistry principles have guided the development of environmentally sustainable approaches to oxime synthesis [21]. Electrocatalytic methods utilizing zinc-based electrodes have demonstrated exceptional performance in converting aldehydes and ketones to corresponding oximes [21]. The process operates under acidic conditions at pH 3.2, achieving yields and selectivities exceeding 90% while minimizing waste generation [21].
The in-situ generation of hydrogen peroxide represents a paradigm shift toward sustainable oxidation processes [19] [20]. Supported gold-palladium nanoparticles in conjunction with titanium silicate-1 catalysts enable the direct synthesis of hydrogen peroxide from hydrogen and oxygen gases [19] [20]. This approach eliminates the need for transportation and storage of concentrated hydrogen peroxide solutions, significantly reducing environmental impact and operational costs [20].
Amino acid catalysis has emerged as a biodegradable alternative to conventional synthetic methods [25]. The condensation of carbonyl compounds with hydroxylamine hydrochloride proceeds efficiently under amino acid catalysis, providing excellent yields while maintaining environmental compatibility [25]. This methodology particularly benefits substrates containing acid or base-sensitive functional groups that would be incompatible with traditional synthetic approaches [25].
The utilization of renewable feedstocks has gained prominence in sustainable oxime synthesis [24]. The conversion of vanillin derived from lignocellulose biomass to vanillin oxime achieves conversions and yields exceeding 99% under optimized reaction conditions [24]. The process involves the oxidation of ammonia to hydroxylamine followed by oximation, with the rate-controlling step being hydroxylamine formation [24].
Reaction condition optimization plays a crucial role in maximizing yields and selectivities in oxime synthesis [15]. Temperature control represents a critical parameter, with optimal ranges typically falling between 80 to 100 degrees Celsius for most catalytic systems [19] [20]. Higher temperatures may lead to product decomposition or unwanted side reactions, while insufficient heating results in incomplete conversion [15].
Solvent selection significantly influences reaction outcomes and product isolation procedures . Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide facilitate efficient mass transfer and substrate solubility [1] [2]. The choice of solvent also affects catalyst stability and product purification, with some systems requiring specific solvent combinations to achieve optimal performance .
Catalyst loading optimization requires careful balance between reaction efficiency and economic considerations [19]. Studies have demonstrated that metal loadings as low as 0.33% for gold and palladium can achieve excellent yields when properly dispersed on suitable supports [19]. Higher catalyst concentrations do not necessarily correlate with improved performance and may complicate product purification procedures [19].
pH control emerges as a critical factor in oxime stability and formation rates [21]. Weakly acidic conditions around pH 3.2 provide optimal environments for oxime formation while preventing hydrolysis or rearrangement reactions [21]. Buffer systems help maintain consistent pH throughout the reaction duration, ensuring reproducible results [7].
Table 3: Optimization Parameters for Oxime Synthesis
| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity | Reference |
|---|---|---|---|---|
| Temperature | 80-100°C | High | Moderate | [19] [20] |
| pH | 3.2-7.0 | High | High | [21] [7] |
| Catalyst Loading | 0.33-1.0% | Moderate | Low | [19] |
| Reaction Time | 4-12 hours | High | Moderate | [15] |
| Solvent Choice | Polar aprotic | High | High |
Industrial scale oxime production requires comprehensive evaluation of process economics and technical feasibility [26]. Commercial operations typically target production rates exceeding 1,000 kilograms of oxime per hour, with larger facilities achieving capacities above 2,000 kilograms per hour [26]. These production scales necessitate robust process control systems and continuous monitoring capabilities to ensure consistent product quality [26].
Process intensification strategies have emerged as key enablers for efficient industrial oxime synthesis [27] [29]. The integration of in-situ hydrogen peroxide generation with titanium silicate catalysis allows for considerable process intensification while eliminating hazardous chemical transportation [27]. This approach reduces capital expenditure requirements and enhances plant safety through elimination of concentrated hydrogen peroxide storage [22].
Continuous flow processing represents a significant advancement over traditional batch operations [23]. Pickering-emulsion-droplet-integrated electrodes facilitate continuous-flow electrocatalytic synthesis of cyclohexanone oxime, achieving production rates of 0.78 millimoles per hour per square centimeter at current densities of 100 milliamperes per square centimeter [23]. The system demonstrates Faradaic efficiency of 83.8% with operational stability exceeding 100 hours [23].
Waste management considerations play a crucial role in industrial viability [26]. Typical ammoximation processes generate approximately 2.5 tons of wastewater per ton of produced oxime, requiring sophisticated treatment systems to meet environmental discharge standards [26]. Advanced oxidation processes using hydrogen peroxide can effectively treat organic contaminants in process wastewater, improving biodegradability before biological treatment [26].
Economic analysis reveals significant cost advantages for integrated production systems [28]. The elimination of hydroxylamine formation steps and ammonium sulfate co-production reduces both capital and operating expenses [22]. Industrial facilities operating since 2001 and 2014 with capacities of 70 and 100 kilotonnes per annum respectively have demonstrated the commercial viability of advanced oxime production technologies [22].
Table 4: Industrial Production Specifications
| Parameter | Specification | Industrial Scale | Reference |
|---|---|---|---|
| Production Rate | >1,000 kg/h | Commercial | [26] |
| Product Purity | 99.8% by weight | Typical | [22] |
| Wastewater Generation | 2.5 tons/ton product | Standard | [26] |
| Continuous Operation | >100 hours | Demonstrated | [23] |
| Capital Cost Reduction | 20-40% | Projected | [27] |
Quality control systems for industrial oxime production must address multiple analytical parameters including product purity, residual catalysts, and trace impurities [22]. On-line analyzers and safety interlocks provide continuous monitoring capabilities essential for maintaining product specifications and operational safety [22]. The integration of advanced process control systems with proprietary reactor designs ensures unrivaled levels of plant safety and reliability [22].
Irritant